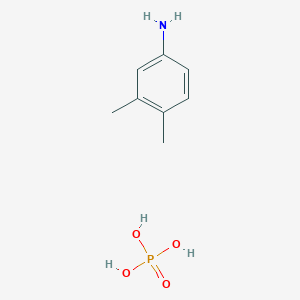
3,4-Dimethylaniline;phosphoric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethylaniline;phosphoric acid is a compound that combines 3,4-dimethylaniline with phosphoric acid. 3,4-Dimethylaniline, also known as 3,4-xylidine, is an aromatic amine with the molecular formula C8H11N. It is a derivative of aniline, where two methyl groups are attached to the benzene ring at the 3 and 4 positions. Phosphoric acid, with the molecular formula H3PO4, is a mineral acid commonly used in various industrial and laboratory applications. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
3,4-Dimethylaniline can be synthesized through several methods. One common method involves the reduction of 3,4-dimethyl nitrobenzene using hydrogen in the presence of a catalyst such as platinum or Raney nickel . Another method involves the reaction of 4-bromo-o-xylene with ammonia in the presence of copper wire and cuprous chloride at elevated temperatures .
Industrial Production Methods
Industrial production of 3,4-dimethylaniline typically involves the catalytic hydrogenation of 3,4-dimethyl nitrobenzene. This process is carried out under controlled conditions to ensure high yield and purity of the final product . The phosphoric acid component can be obtained through the reaction of phosphorus pentoxide with water or by the extraction of phosphate rock using sulfuric acid.
化学反応の分析
Types of Reactions
3,4-Dimethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidation products.
Reduction: The nitro group in 3,4-dimethyl nitrobenzene can be reduced to form 3,4-dimethylaniline.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of catalysts like platinum or Raney nickel is commonly used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: 3,4-Dimethylaniline from 3,4-dimethyl nitrobenzene.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
科学的研究の応用
3,4-Dimethylaniline;phosphoric acid has several applications in scientific research:
作用機序
The mechanism of action of 3,4-dimethylaniline involves its interaction with various molecular targets and pathways. As an aromatic amine, it can participate in electron donor-acceptor interactions, which play a crucial role in its chemical reactivity and biological activity . The phosphoric acid component can act as a catalyst or reactant in various chemical reactions, further enhancing the compound’s versatility .
類似化合物との比較
Similar Compounds
2,3-Dimethylaniline: Another isomer of dimethylaniline with methyl groups at the 2 and 3 positions.
2,4-Dimethylaniline: An isomer with methyl groups at the 2 and 4 positions.
2,5-Dimethylaniline: An isomer with methyl groups at the 2 and 5 positions.
2,6-Dimethylaniline: An isomer with methyl groups at the 2 and 6 positions.
3,5-Dimethylaniline: An isomer with methyl groups at the 3 and 5 positions.
Uniqueness
3,4-Dimethylaniline is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its chemical reactivity and physical properties.
特性
CAS番号 |
847798-69-0 |
|---|---|
分子式 |
C8H14NO4P |
分子量 |
219.17 g/mol |
IUPAC名 |
3,4-dimethylaniline;phosphoric acid |
InChI |
InChI=1S/C8H11N.H3O4P/c1-6-3-4-8(9)5-7(6)2;1-5(2,3)4/h3-5H,9H2,1-2H3;(H3,1,2,3,4) |
InChIキー |
NUIQPLCVZNDIKY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N)C.OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy-](/img/structure/B12551109.png)
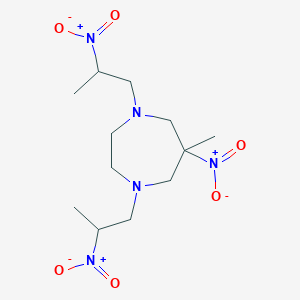
![2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran](/img/structure/B12551116.png)
![lithium;N-[cyclopenta-2,4-dien-1-yl(dimethylamino)boranyl]-N-methylmethanamine](/img/structure/B12551120.png)
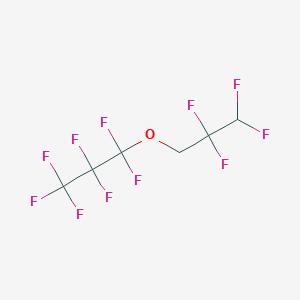
![1,7-Diazabicyclo[5.5.5]heptadecane](/img/structure/B12551127.png)
![Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-](/img/structure/B12551137.png)
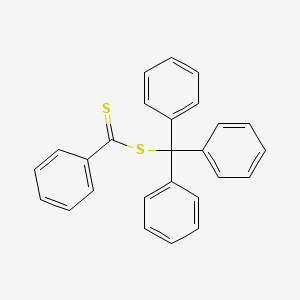
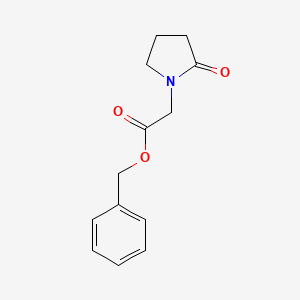
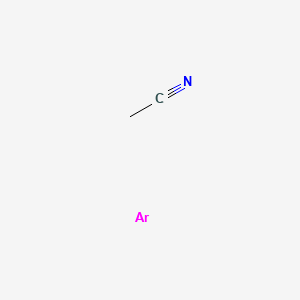

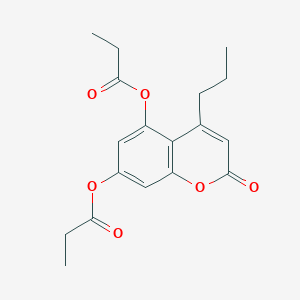
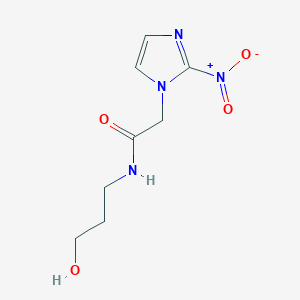
![1-[2-(4-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B12551184.png)
